N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazine ring, and a trifluoromethoxy-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxybenzamide moiety. Key steps may include:
Formation of the pyrazine intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene synthesis: Thiophene derivatives can be synthesized via various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling reaction: The pyrazine and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of the trifluoromethoxybenzamide: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties could be exploited in the design of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazine and thiophene rings may contribute to specific binding interactions with the target.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-chlorobenzamide: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-3-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-4-1-3-11(9-12)16(24)23-10-13-15(22-7-6-21-13)14-5-2-8-26-14/h1-9H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCSERSMNAGCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.